molecular formula C10H10N4O2 B1479550 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2092465-79-5

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1479550
CAS RN: 2092465-79-5
M. Wt: 218.21 g/mol
InChI Key: CUPMFXNVBZQSLX-UHFFFAOYSA-N
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Description

The compound “1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid” is a heterocyclic compound that contains a pyrazole ring and a pyrazine ring . Pyrazole is a five-membered ring with two nitrogen atoms, and pyrazine is a six-membered ring with two nitrogen atoms . These types of compounds are often used in medicinal chemistry due to their diverse functionality and stereochemical complexity .


Molecular Structure Analysis

The molecular structure of “1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid” would be characterized by the presence of a pyrazole ring and a pyrazine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the pyrazine ring is a six-membered ring also with two nitrogen atoms .

Scientific Research Applications

Antiviral Activity

This compound has shown promise in the field of antiviral research. Indole derivatives, which share a similar heterocyclic structure, have been found to possess significant antiviral activities. For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A and other viruses . By analogy, the pyrazole moiety in 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid could be explored for its potential antiviral properties, possibly offering a new avenue for the treatment of viral infections.

Anti-inflammatory Applications

The anti-inflammatory potential of indole derivatives is well-documented, with various compounds exhibiting this activity . The structural similarity of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid to these bioactive molecules suggests that it may also serve as a lead compound in the development of new anti-inflammatory agents.

Anticancer Research

Indole derivatives have been associated with anticancer properties, targeting various pathways involved in cancer progression . The pyrazole ring in 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid could be modified to enhance its interaction with cancer targets, potentially leading to novel anticancer therapies.

Antimicrobial Properties

The antimicrobial activity of indole derivatives extends to combating bacteria and fungi . Given the structural features of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid, it could be investigated for its efficacy against a range of microbial pathogens, contributing to the fight against antibiotic resistance.

Antitubercular Agents

Pyrazinamide is a cornerstone drug in tuberculosis therapy. Derivatives of pyrazine, such as 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid, could be synthesized and evaluated for their antitubercular activity, potentially offering new treatments for this global health challenge .

Enzyme Inhibition

Compounds containing the pyrrolidine ring have been reported to inhibit enzymes effectively . Although 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid does not contain this ring, its pyrazole counterpart could be investigated for similar enzyme inhibitory activities, which are crucial in drug discovery for various diseases.

Neuroprotective Effects

Indole derivatives have shown neuroprotective effects, which are vital in treating neurodegenerative diseases . The pyrazole analog, 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid, might be explored for its potential to protect neuronal cells, contributing to the development of neuroprotective drugs.

Antidiabetic Activity

The presence of indole derivatives in antidiabetic drugs highlights their significance in managing diabetes . The structural framework of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid could be optimized to enhance its interaction with biological targets involved in diabetes, thus aiding in the creation of new antidiabetic medications.

properties

IUPAC Name

2-ethyl-5-pyrazin-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-2-14-9(10(15)16)5-7(13-14)8-6-11-3-4-12-8/h3-6H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPMFXNVBZQSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=NC=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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